molecular formula C18H18N2 B194477 シベンゾリン CAS No. 53267-01-9

シベンゾリン

カタログ番号: B194477
CAS番号: 53267-01-9
分子量: 262.3 g/mol
InChIキー: IPOBOOXFSRWSHL-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

シベンゾリンは、クラスIa抗不整脈薬として知られる化学化合物です。主に、心臓細胞膜を安定化し、興奮性を抑制することで、さまざまなタイプの心臓不整脈の治療に使用されます。この化合物は、イミダゾリン環に結合したシクロプロピル基を含む独自の構造によって特徴付けられます。

2. 製法

合成経路と反応条件: シベンゾリンの調製には、いくつかの重要なステップが含まれます。注目すべき方法の1つは、2,2-ジフェニルシクロプロピルメタノールをジメチルスルホキシド中の2-ヨードキシ安息香酸で酸化して対応するアルデヒドを形成することです。このアルデヒドを次に、アセトニトリルと水の混合物中で亜塩素酸ナトリウム、過酸化水素、リン酸二水素ナトリウムで処理して、酸性化合物を得ます。 最後のステップは、ジクロロメタン中でベンゾトリアゾール-1-イルオキシトリピロリジノホスホニウムヘキサフルオロホスフェートとトリエチルアミン存在下、エチレンジアミンと縮合させてシベンゾリンを生成することです .

工業的生産方法: シベンゾリンの工業的生産は、しばしば高いキラル純度を達成することに焦点を当てています。1つの方法は、99.9%を超えるキラル純度を持つシベンゾリンサクシネートを調製することです。 このプロセスには、目的のエナンチオマーを得るためのシベンゾリンサクシネートの結晶化が含まれます .

科学的研究の応用

Cibenzoline has a wide range of applications in scientific research:

作用機序

シベンゾリンは、心臓細胞のナトリウムチャネルを阻害することで作用し、心臓筋肉の興奮性と伝導性を低下させます。この作用は、心臓細胞膜を安定化し、異常な心拍のリズムを防ぐのに役立ちます。 この化合物は、カルシウムチャネルにも追加の作用があり、抗不整脈特性に貢献しています .

類似化合物:

    ジソピラミド: ナトリウムチャネル遮断特性が似ている、別のクラスIa抗不整脈薬です。

    キニジン: 不整脈の治療に使用されることで知られていますが、分子構造が異なります。

    プロカインアミド: 抗不整脈効果が似ていますが、薬物動態プロファイルが異なります。

独自性: シベンゾリンは、ナトリウムチャネルとカルシウムチャネルの遮断効果を特定の組み合わせたもので、他の類似化合物と比較して、より幅広い抗不整脈活性を提供します .

生化学分析

Biochemical Properties

Cibenzoline plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It primarily inhibits sodium channels, which are crucial for the propagation of action potentials in cardiac cells. By blocking these channels, Cibenzoline reduces the influx of sodium ions, thereby stabilizing the cell membrane and preventing abnormal electrical activity. Additionally, Cibenzoline interacts with calcium and potassium channels, albeit to a lesser extent, contributing to its antiarrhythmic properties .

Cellular Effects

Cibenzoline exerts profound effects on various types of cells and cellular processes. In cardiac cells, it reduces the excitability and conductivity by inhibiting sodium channels. This leads to a decrease in the rate of depolarization and prolongation of the action potential duration. Cibenzoline also affects cell signaling pathways by modulating the activity of ion channels, which are integral to the transmission of electrical signals in the heart. Furthermore, it influences gene expression and cellular metabolism by altering the ionic balance within the cells .

Molecular Mechanism

The molecular mechanism of Cibenzoline involves its binding to the sodium channels in the cardiac cell membrane. By binding to these channels, Cibenzoline inhibits the influx of sodium ions, thereby stabilizing the cell membrane and preventing abnormal electrical activity. Additionally, Cibenzoline exhibits inhibitory effects on calcium and potassium channels, which further contribute to its antiarrhythmic properties. These interactions result in the inhibition of enzyme activity and changes in gene expression, ultimately leading to the stabilization of cardiac electrical activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Cibenzoline change over time. The drug exhibits a half-life of approximately 8 to 12 hours, allowing for twice-daily administration. Over time, Cibenzoline undergoes degradation, leading to a decrease in its efficacy. Long-term studies have shown that Cibenzoline maintains its antiarrhythmic effects for extended periods, although its stability and degradation must be carefully monitored to ensure consistent therapeutic outcomes .

Dosage Effects in Animal Models

The effects of Cibenzoline vary with different dosages in animal models. At therapeutic doses, Cibenzoline effectively reduces arrhythmic activity without causing significant adverse effects. At higher doses, the drug can induce toxic effects, including hypotension, bradycardia, and negative inotropic effects. These threshold effects highlight the importance of careful dosage management to avoid toxicity while maintaining therapeutic efficacy .

Metabolic Pathways

Cibenzoline is metabolized primarily in the liver, where it undergoes various biotransformation processes. The metabolic pathways involve hydroxylation, oxidation, and conjugation reactions, leading to the formation of several metabolites. These metabolites are then excreted primarily through the urine. The involvement of specific enzymes, such as cytochrome P450, in the metabolism of Cibenzoline underscores the complexity of its metabolic pathways .

Transport and Distribution

Cibenzoline is transported and distributed within cells and tissues through various mechanisms. The drug exhibits a large volume of distribution, indicating extensive tissue uptake. It binds to plasma proteins, which facilitates its transport in the bloodstream. Additionally, Cibenzoline interacts with specific transporters and binding proteins that influence its localization and accumulation within tissues .

Subcellular Localization

The subcellular localization of Cibenzoline is primarily within the cardiac cell membrane, where it exerts its antiarrhythmic effects. The drug’s targeting signals and post-translational modifications direct it to specific compartments within the cell, ensuring its effective interaction with sodium channels. This precise localization is crucial for the drug’s activity and function in stabilizing cardiac electrical activity .

準備方法

Synthetic Routes and Reaction Conditions: The preparation of cibenzoline involves several key steps. One notable method includes the oxidation of 2,2-diphenylcyclopropylmethanol using 2-iodoxybenzoic acid in dimethylsulfoxide to form the corresponding aldehyde. This aldehyde is then treated with sodium chlorite, hydrogen peroxide, and sodium dihydrogen phosphate in a mixture of acetonitrile and water to yield an acid compound. The final step involves condensation with ethylenediamine in the presence of benzotriazol-1-yloxytripyrrolidinophosphonium hexafluorophosphate and triethylamine in dichloromethane to produce cibenzoline .

Industrial Production Methods: Industrial production of cibenzoline often focuses on achieving high chiral purity. One method involves the preparation of cibenzoline succinate with chiral purity greater than 99.9%. This process includes the crystallization of cibenzoline succinate to obtain the desired enantiomer .

化学反応の分析

反応の種類: シベンゾリンは、酸化、還元、置換など、さまざまな化学反応を受けます。

一般的な試薬と条件:

    酸化: ジメチルスルホキシド中の2-ヨードキシ安息香酸を使用します。

    還元: 水素化技術を使用できます。

    置換: 亜塩素酸ナトリウムや過酸化水素などの試薬が含まれます。

主要生成物: これらの反応から生成される主要な生成物には、アルデヒドや酸などの中間体が含まれ、これらはさらに処理されて最終的なシベンゾリン化合物を生成します .

4. 科学研究への応用

シベンゾリンは、科学研究で幅広い用途があります。

類似化合物との比較

    Disopyramide: Another Class Ia antiarrhythmic agent with similar sodium channel blocking properties.

    Quinidine: Known for its use in treating arrhythmias but has a different molecular structure.

    Procainamide: Shares similar antiarrhythmic effects but differs in its pharmacokinetic profile.

Uniqueness: Cibenzoline is unique due to its specific combination of sodium and calcium channel blocking effects, which provides a broader spectrum of antiarrhythmic activity compared to other similar compounds .

生物活性

Cibenzoline, a member of the class I antiarrhythmic agents, is primarily utilized for the treatment of cardiac arrhythmias. Its pharmacological profile includes inhibition of gastric H+^+,K+^+-ATPase and ATP-sensitive potassium channels, making it a compound of interest in both cardiology and gastroenterology. This article delves into the biological activity of cibenzoline, focusing on its mechanisms of action, efficacy in clinical settings, and research findings.

Inhibition of H+^+,K+^+-ATPase

Cibenzoline has been shown to inhibit gastric H+^+,K+^+-ATPase activity in vitro. This inhibition occurs through a competitive mechanism at the K+^+ recognition site from the cytoplasmic side of the membrane. The drug demonstrates concentration-dependent inhibition with an IC50_{50} value ranging from 183 to 201 μM across different experimental setups .

Table 1: Inhibition Profile of Cibenzoline on H+^+,K+^+-ATPase

SourceIC50_{50} (μM)Observations
Hog gastric vesicles201Concentration-dependent inhibition
HEK-293 cells183Competitive inhibition mechanism

Effects on ATP-sensitive K+^+ Channels

Cibenzoline also acts as an ATP-sensitive K+^+ channel blocker. It binds directly to the Kir6.2 subunit of the potassium channel rather than the sulfonylurea receptor (SUR1). This binding mechanism is significant as it indicates cibenzoline's potential role in modulating insulin secretion from pancreatic β-cells and influencing cardiac action potentials .

Case Studies and Clinical Trials

A clinical study involving 25 patients with sustained atrial tachyarrhythmia (ATA) demonstrated that intravenous cibenzoline effectively converted sinus rhythm in 72% of cases. The treatment involved a loading dose followed by a continuous infusion, showing comparable efficacy to amiodarone, another antiarrhythmic agent .

Table 2: Clinical Outcomes of Cibenzoline vs. Amiodarone

TreatmentSuccess Rate (%)Adverse Events (%)
Cibenzoline724
Amiodarone71Not specified

This study suggests that cibenzoline could be considered a first-line treatment option for certain arrhythmias, particularly in patients who may not tolerate other therapies.

Safety Profile

While cibenzoline is generally well-tolerated, some adverse effects have been reported. In the aforementioned clinical study, severe adverse cardiac events were rare, occurring in only one patient (4%), while minor side effects were noted in two patients . This safety profile supports its use in clinical practice but necessitates monitoring for potential complications.

Research Findings

Recent studies have expanded our understanding of cibenzoline's biological activity beyond cardiac applications. For instance, research indicates that cibenzoline does not significantly affect Na+^+,K+^+-ATPase activity, highlighting its specificity for H+^+,K+^+-ATPase . This specificity may have implications for its use in treating gastric disorders while minimizing systemic side effects.

Summary of Findings

  • Inhibition Mechanism : Cibenzoline inhibits gastric H+^+,K+^+-ATPase competitively from the cytoplasmic side.
  • Cardiac Applications : Demonstrated efficacy in converting atrial tachyarrhythmia with a favorable safety profile.
  • Specificity : Exhibits selective inhibition of H+^+,K+^+-ATPase without affecting Na+^+,K+^+-ATPase.

特性

IUPAC Name

2-(2,2-diphenylcyclopropyl)-4,5-dihydro-1H-imidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2/c1-3-7-14(8-4-1)18(15-9-5-2-6-10-15)13-16(18)17-19-11-12-20-17/h1-10,16H,11-13H2,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPOBOOXFSRWSHL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN=C(N1)C2CC2(C3=CC=CC=C3)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9022819
Record name Cifenline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9022819
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53267-01-9
Record name Cibenzoline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=53267-01-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cifenline [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053267019
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cibenzoline
Source DrugBank
URL https://www.drugbank.ca/drugs/DB13358
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Cifenline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9022819
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Cibenzoline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.053.122
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name CIFENLINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z7489237QT
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Cibenzoline
Reactant of Route 2
Reactant of Route 2
Cibenzoline
Reactant of Route 3
Cibenzoline
Reactant of Route 4
Reactant of Route 4
Cibenzoline
Reactant of Route 5
Reactant of Route 5
Cibenzoline
Reactant of Route 6
Cibenzoline

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。